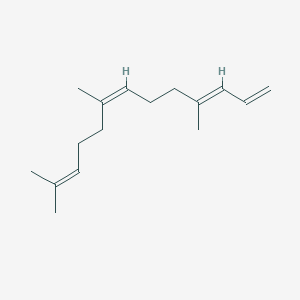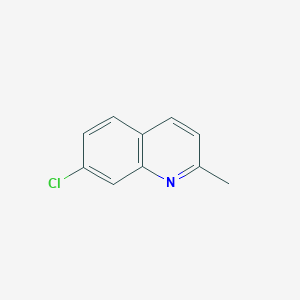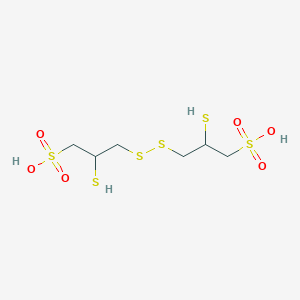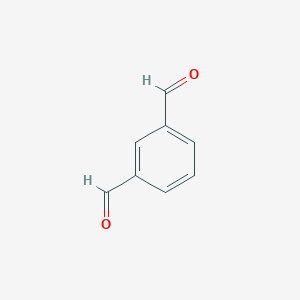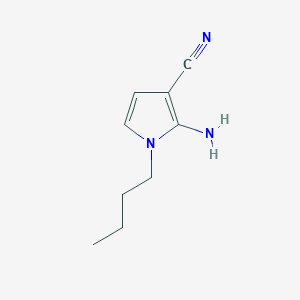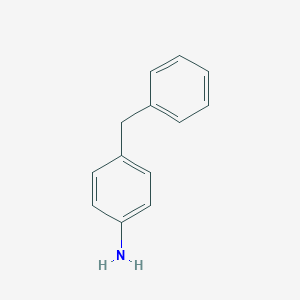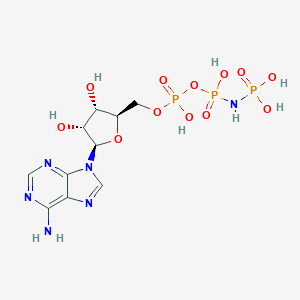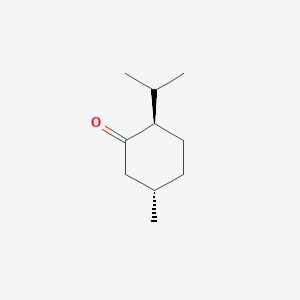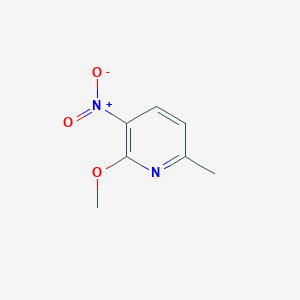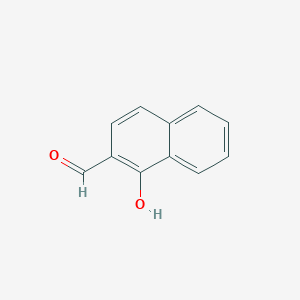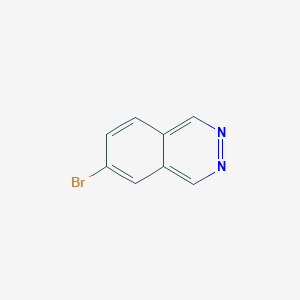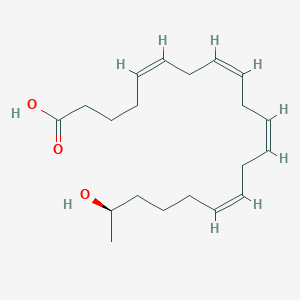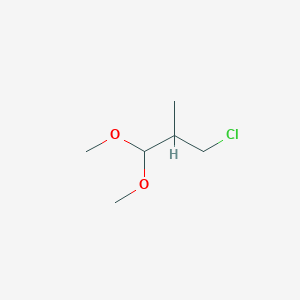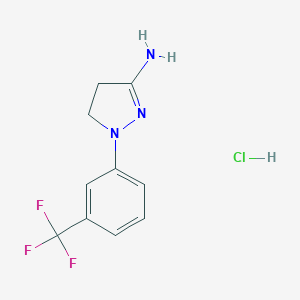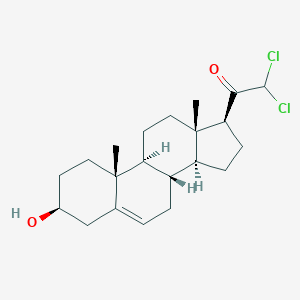
21,21-Dichloropregnenolone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
21,21-Dichloropregnenolone is a synthetic steroid hormone that has been gaining attention in the scientific community for its potential therapeutic applications. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been studied extensively. In
Applications De Recherche Scientifique
21,21-Dichloropregnenolone has been studied for its potential therapeutic applications in a variety of areas, including neuroprotection, neuroregeneration, and cancer treatment. It has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury, as well as the ability to promote neuroregeneration in the hippocampus. Additionally, 21,21-Dichloropregnenolone has been investigated for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
Mécanisme D'action
The mechanism of action of 21,21-Dichloropregnenolone is not fully understood, but it is believed to involve the modulation of GABA-A receptors in the brain. GABA-A receptors are responsible for inhibitory neurotransmission in the brain, and the activation of these receptors is associated with anxiolytic and sedative effects. 21,21-Dichloropregnenolone has been shown to enhance the activity of GABA-A receptors, leading to increased inhibitory neurotransmission and a reduction in anxiety-like behaviors in animal models.
Effets Biochimiques Et Physiologiques
In addition to its effects on GABA-A receptors, 21,21-Dichloropregnenolone has been shown to have a variety of other biochemical and physiological effects. It has been shown to increase the expression of neurotrophic factors in the brain, which promote the growth and survival of neurons. Additionally, 21,21-Dichloropregnenolone has been shown to modulate the activity of ion channels in the brain, which are involved in the regulation of neuronal excitability.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 21,21-Dichloropregnenolone in lab experiments is its ability to cross the blood-brain barrier. This allows for the direct administration of the compound to the brain, which can be useful in studying its effects on the central nervous system. However, one limitation of using 21,21-Dichloropregnenolone in lab experiments is its potential toxicity. High doses of the compound have been shown to cause neuronal cell death in vitro, which could limit its therapeutic potential.
Orientations Futures
There are several future directions for research on 21,21-Dichloropregnenolone. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of 21,21-Dichloropregnenolone and its effects on ion channels in the brain. Finally, more research is needed to determine the optimal dosage and administration method for the compound in order to minimize its potential toxicity.
Méthodes De Synthèse
21,21-Dichloropregnenolone is synthesized from pregnenolone, a naturally occurring steroid hormone. The synthesis involves the addition of two chlorine atoms to the 21st position of the pregnenolone molecule. This process can be achieved through a variety of chemical reactions, including chlorination with thionyl chloride and hydrogen chloride gas.
Propriétés
Numéro CAS |
117038-60-5 |
|---|---|
Nom du produit |
21,21-Dichloropregnenolone |
Formule moléculaire |
C21H30Cl2O2 |
Poids moléculaire |
385.4 g/mol |
Nom IUPAC |
2,2-dichloro-1-[(3S,8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C21H30Cl2O2/c1-20-9-7-13(24)11-12(20)3-4-14-15-5-6-17(18(25)19(22)23)21(15,2)10-8-16(14)20/h3,13-17,19,24H,4-11H2,1-2H3/t13-,14-,15-,16-,17+,20-,21-/m0/s1 |
Clé InChI |
NKTSEDXFEYAMFC-OSQVXGLNSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)C(Cl)Cl)CC=C4[C@@]3(CC[C@@H](C4)O)C |
SMILES |
CC12CCC3C(C1CCC2C(=O)C(Cl)Cl)CC=C4C3(CCC(C4)O)C |
SMILES canonique |
CC12CCC3C(C1CCC2C(=O)C(Cl)Cl)CC=C4C3(CCC(C4)O)C |
Synonymes |
21,21-DCPN 21,21-dichloropregnenolone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



